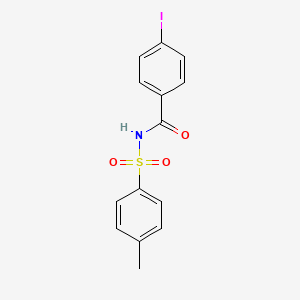

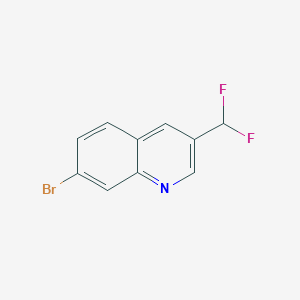

![molecular formula C20H24N2O4S B2527938 4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 899952-94-4](/img/structure/B2527938.png)

4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activities, which can provide a context for understanding similar compounds. Benzamide derivatives are known for their diverse biological properties, including analgesic, gastrokinetic, and antibacterial activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including N-alkylation, ring expansion, and reactions with different substituents. For example, a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized using ultrasonic mediated N-alkylation followed by ring expansion and hydrazinolysis . Similarly, the synthesis of {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids involved multiple steps, including the introduction of carboxyl group derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to determine the molecular and crystal structure of these compounds. Despite different crystal habits, such as sticks, plates, and blocks, the molecular and crystal structure can remain identical, as seen in the study of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with different substituents to enhance biological activity. For instance, the introduction of substituents at the N-4 position of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides has been shown to affect gastrokinetic activity .

Physical and Chemical Properties Analysis

The physical properties, such as crystal habit, can significantly influence the biological properties of benzamide derivatives. Different crystal forms can exhibit varying degrees of analgesic activity, acute toxicity, and the potential to cause gastric damage . The chemical properties, such as the presence of a free carboxyl group or its derivatives, can determine the potential use of these compounds as diuretics or analgesics .

Aplicaciones Científicas De Investigación

Benzothiazole Derivatives in Drug Development

Benzothiazole and its derivatives have been widely studied for their pharmacological properties. They are known for a broad spectrum of activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic effects. For example, the therapeutic potential of benzothiazoles has been highlighted in a comprehensive review, emphasizing their importance in medicinal chemistry due to their varied biological activities and potential for drug development (Kamal, Ali Hussaini, & Malik, 2015).

Role in Neurodegenerative Diseases

Amyloid imaging in Alzheimer's disease research has seen the use of radioligands that share structural similarities with complex benzamide derivatives. These radioligands are used to measure amyloid deposits in vivo, indicating the significance of such compounds in understanding and possibly treating neurodegenerative diseases (Nordberg, 2007).

Antioxidant Capacity

The antioxidant capacity of compounds, including those related to benzothiazoles, is crucial for their potential therapeutic effects against oxidative stress-related conditions. Studies on the decolorization assay of antioxidant capacity highlight the relevance of structural features in benzothiazole derivatives for their efficacy as antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Advanced Oxidation Processes

The degradation of environmental pollutants through advanced oxidation processes (AOPs) can be related to the reactivity of benzothiazole derivatives. Such studies provide insights into the chemical behavior of these compounds under oxidative conditions, potentially relevant to their stability and reactivity in pharmaceutical formulations (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Propiedades

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-19-10-4-16(5-11-19)12-13-21-20(23)17-6-8-18(9-7-17)22-14-2-3-15-27(22,24)25/h4-11H,2-3,12-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBFPBQUTLIZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)

![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)

![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527869.png)

![ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2527870.png)

methylene]malonate](/img/structure/B2527873.png)

![2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2527874.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2527875.png)